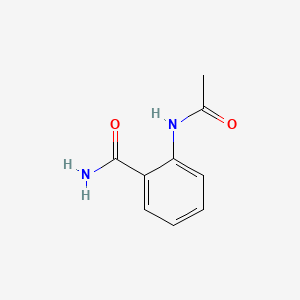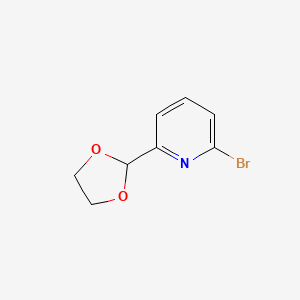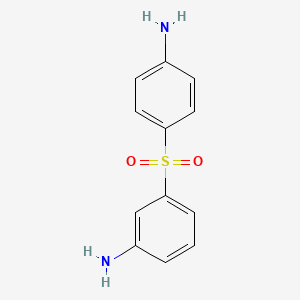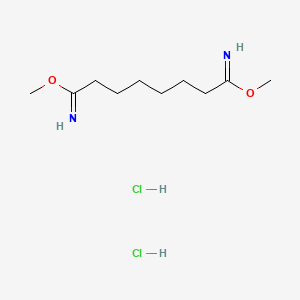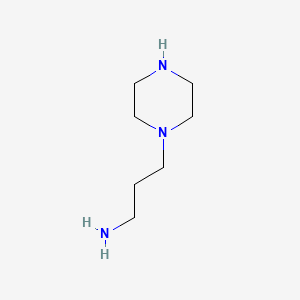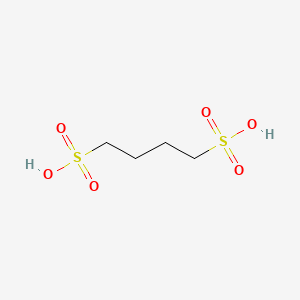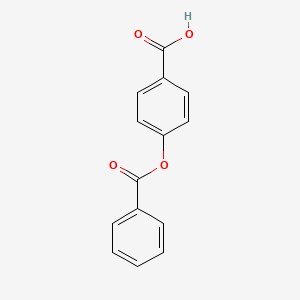
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Vue d'ensemble
Description
“4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene” is a chemical compound with the molecular formula C4H3BrClF3 . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves the transformation of functional groups at both ends of the compound . The compound can be prepared in two steps starting from the radical-mediated addition of 1,2-dibromotetrafluoroethane to ethene .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene can be represented by the InChI string: InChI=1S/C4H3BrClF3/c1-2-3 (6,7)4 (5,8)9/h2H,1H2 . The compound has a molecular weight of 223.42 g/mol .
Chemical Reactions Analysis
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is a fluorinated building block. It reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene include a molecular weight of 223.42 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area of 0 Ų . The compound has a rotatable bond count of 2 .
Applications De Recherche Scientifique
Organic Synthesis
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene: is a valuable reagent in organic synthesis. It serves as an intermediate for constructing more complex molecules due to its reactive halogen and fluorine atoms . Its unique structure allows for the introduction of fluorinated alkyl chains into target molecules, which can significantly alter the chemical and physical properties of these compounds.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of fluorinated analogs of medicinal compounds . The introduction of fluorine atoms can enhance the biological activity and metabolic stability of pharmaceuticals, making 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene a key ingredient in drug design and development.
Materials Science
The compound’s ability to participate in various chemical reactions makes it a candidate for creating novel materials. For instance, its incorporation into polymers could lead to materials with improved thermal stability and chemical resistance due to the strong carbon-fluorine bonds .
Analytical Chemistry
In analytical chemistry, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene can be used as a standard or reference compound in mass spectrometry. Its distinctive mass spectrum helps in the identification and quantification of similar compounds in complex mixtures .
Chemical Research
This compound is also significant in chemical research, where it is used to study reaction mechanisms and kinetics. Its reactivity profile can provide insights into halogenation and dehalogenation processes, which are fundamental in organic chemistry .
Environmental Science
While not directly used in environmental science, the study of compounds like 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene can inform the understanding of the environmental fate of halogenated and fluorinated compounds. Research can focus on their stability, degradation, and potential impact on ecosystems .
Propriétés
IUPAC Name |
4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPFOSLGWWARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870521 | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
CAS RN |
374-25-4 | |
| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

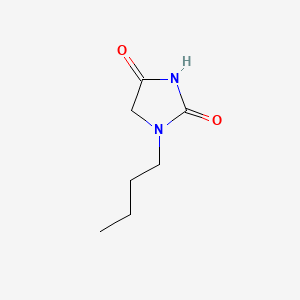
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
